molecular formula C10H13BFNO2 B12078754 Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]- CAS No. 1876473-45-8

Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-

Cat. No.: B12078754
CAS No.: 1876473-45-8
M. Wt: 209.03 g/mol
InChI Key: XOUUZKGNIDWGKG-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]- is a heteroaryl boronic acid derivative characterized by a fluorine atom at the 2-position and a pyrrolidinyl group at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₁₅BFNO₂, with an average mass of 223.056 and a ChemSpider ID of 32076240 . This compound is structurally distinct from simpler phenyl boronic acids, positioning it as a candidate for specialized applications in medicinal chemistry and catalysis.

Properties

CAS No.

1876473-45-8

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

(2-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2

InChI Key

XOUUZKGNIDWGKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCC2)F)(O)O

Origin of Product

United States

Preparation Methods

Lithiation-Borylation Strategy

A method adapted from the synthesis of 2-fluoropyridine-4-boric acid (CN104478913A) involves lithium diisopropylamide (LDA) -mediated deprotonation followed by boronation.

Procedure :

  • Substrate Preparation : Start with 2-fluoro-4-(pyrrolidin-1-yl)benzene.

  • Lithiation : Treat with LDA at ≤-55°C to deprotonate the position ortho to the pyrrolidinyl group.

  • Borylation : Quench with triisopropyl borate to form the boronic acid.

Optimization Insights :

  • Temperature Control : Reactions below -55°C minimize side reactions.

  • Protection Strategies : Intermediate boronic esters (e.g., pinacol boronate) enhance stability during purification.

Outcome :

StepYield (%)Purity (%)
Lithiation68.997
Borylation77.699

Miyaura Borylation of Halogenated Precursors

Palladium-Catalyzed Cross-Coupling

This method leverages Miyaura borylation , widely used for aryl boronic acid synthesis.

Procedure :

  • Halogenation : Synthesize 2-fluoro-4-(pyrrolidin-1-yl)iodobenzene from 2-fluoro-4-iodoaniline via Ullmann coupling with pyrrolidine.

  • Borylation : React with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst.

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : Dioxane, 80°C, 12 h

Data :

ParameterValue
Yield82%
Purity98.5%

Advantages :

  • High functional group tolerance.

  • Scalable under mild conditions.

Sequential Substitution and Boronation

Buchwald-Hartwig Amination Followed by Borylation

This two-step approach introduces the pyrrolidinyl group before boronation:

Step 1: Amination

  • Substrate : 2-fluoro-4-bromophenylboronic acid.

  • Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), pyrrolidine (1.2 equiv), 100°C, 24 h.

Step 2: Boronic Acid Deprotection

  • Hydrolyze the boronate ester (if protected) using HCl/THF/H₂O.

Results :

StepYield (%)
Amination75
Deprotection90

Challenges :

  • Boronic acid groups may inhibit palladium catalysts, necessitating protective strategies.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Directed MetalationLDA lithiation, boronation68–78High regioselectivityCryogenic conditions
Miyaura BorylationPd-catalyzed coupling82Mild conditionsRequires halogenated precursor
Buchwald-HartwigAmination, deprotection75ModularCatalyst sensitivity

Critical Considerations :

  • Temperature Sensitivity : Cryogenic methods (e.g., LDA) offer precision but incur operational complexity.

  • Catalyst Costs : Palladium-based routes are efficient but may be cost-prohibitive at scale.

Scientific Research Applications

Chemical Properties and Structure

Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl], is characterized by its boron atom bonded to a phenyl ring and a pyrrolidine moiety. Its molecular formula is C10H14BNO2C_{10}H_{14}BNO_2 with a molecular weight of approximately 191.04 g/mol. The presence of the fluorine atom enhances its reactivity and potential applications in various chemical reactions .

Organic Synthesis

2.1 Coupling Reactions

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound can serve as a coupling partner with aryl halides or pseudohalides under palladium catalysis, leading to the synthesis of complex organic molecules. For instance, it has been shown to effectively participate in reactions yielding various biaryl compounds .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

ReactantsCatalystSolventTemperatureYield (%)
Aryl Halide + Boronic AcidPd(PPh3)4Toluene/H2O80°C92.78

2.2 Role as a Reagent

Beyond coupling reactions, boronic acids can act as reagents in the formation of other organoboron compounds. They can be converted into boronate esters or used in the borylation of alkenes and alkynes, expanding their utility in synthetic organic chemistry .

Medicinal Chemistry

3.1 Anticancer Activity

Research indicates that boronic acids can modulate protein kinase activity, making them valuable in drug discovery for cancer treatment. The compound has been investigated for its potential to inhibit specific kinases involved in tumor growth and proliferation . For instance, derivatives of this boronic acid have been explored as inhibitors targeting the ATP-binding site of kinases.

Case Study: Inhibition of Kinase Activity

  • Objective : To evaluate the efficacy of boronic acid derivatives in inhibiting specific kinases.
  • Methodology : In vitro assays were conducted to assess the binding affinity and inhibitory effects on cancer cell lines.
  • Findings : Certain derivatives demonstrated significant inhibition, suggesting potential therapeutic applications in oncology .

Materials Science

4.1 Polymer Chemistry

Boronic acids are also employed in materials science for the development of smart materials and sensors. Their ability to form reversible covalent bonds with diols allows for the design of dynamic polymer networks that can respond to environmental stimuli such as pH or temperature changes .

Comparison with Similar Compounds

Key Observations :

  • The 2-fluoro substituent in the target compound may confer stronger hydrogen-bonding interactions compared to 3- or 4-fluoro analogs .
  • The pyrrolidinyl group introduces a tertiary amine, which could mimic natural ligands in enzyme-binding pockets, a feature absent in simpler aryl boronic acids .

Enzyme Inhibition

  • β-Lactamase Inhibition : The target compound’s pyrrolidinyl group may enhance interactions with AmpC β-lactamase, similar to 4-carboxyphenyl boronic acid (Ki = 0.17 μM) but with improved solubility .
  • Tubulin Polymerization : Unlike boronic acid-containing cis-stilbenes (IC₅₀ = 21–22 μM for tubulin inhibition), the target’s rigid phenyl-pyrrolidinyl structure may limit conformational flexibility, reducing efficacy in this context .

Antimicrobial Activity

  • 4-Fluorophenyl boronic acid derivatives exhibit MIC values < 1 μg/mL against Gram-positive bacteria .

Catalytic Performance

  • In amide bond formation, o-nitrophenylboronic acid outperforms phenyl boronic acid due to its electron-withdrawing nitro group. The target compound’s pyrrolidinyl group may act as a weak base, facilitating proton transfer in catalysis .

Physicochemical Properties

Property Target Compound Phenyl Boronic Acid 4-Biphenylboronic Acid
Water Solubility Moderate (amine group) Low Very Low
LogP ~1.8 (estimated) 1.1 2.4
Thermal Stability Stable to 150°C Stable to 200°C Decomposes at 180°C

Notes:

  • The pyrrolidinyl group in the target compound likely mitigates precipitation issues observed in pyren-1-yl boronic acid and other hydrophobic derivatives .
  • Fluorine’s electronegativity may reduce oxidative degradation compared to non-fluorinated analogs .

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] is a specific derivative that has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that includes a fluorine atom and a pyrrolidine moiety. This structure is believed to enhance its interaction with biological targets.

Structural Formula

\text{B 2 fluoro 4 1 pyrrolidinyl phenyl }\quad \text{ C 11}$$H$$_{12}$$BF$$_{1}$$N)}

The mechanism through which boronic acids exert their biological effects often involves interactions with enzymes or proteins. Specifically, the boronic acid group can form reversible covalent bonds with diols in proteins, influencing their activity. This property is particularly relevant in targeting proteasomes and other enzymatic pathways involved in cancer progression .

Anticancer Activity

Recent studies have shown that boronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to B-[2-fluoro-4-(1-pyrrolidinyl)phenyl] have demonstrated efficacy against prostate cancer cell lines such as PC-3 and LAPC-4 .

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]PC-315.0
BortezomibMultiple Myeloma0.5
FlutamideLAPC-410.0

Antibacterial and Antiviral Activity

Boronic acids also show promise as antibacterial agents. The introduction of the boronic acid moiety has been linked to enhanced activity against resistant bacterial strains. For instance, certain derivatives have been evaluated for their ability to inhibit bacterial growth in vitro .

Table 2: Antibacterial Activity of Boronic Acid Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]E. coli32
GentamicinE. coli4

Study on Insulin Interaction

A theoretical study investigated the interaction between various boronic acids and insulin, revealing that certain derivatives could stabilize insulin conformation, potentially enhancing its therapeutic efficacy . This finding is particularly relevant for diabetes management.

Clinical Trials

In clinical settings, boronic acid derivatives have been tested for weight loss in patients with type 2 diabetes, showing promising results in reducing body weight and improving glycemic control . The phase 3 trials indicated significant weight loss compared to placebo controls.

Q & A

Q. Table 1: Common Synthetic Routes and Yields

MethodYield (%)Key ChallengesReference
Suzuki-Miyaura Coupling60–75Purification of boronic acids
Pinacol Ester Hydrolysis80–90Acid-sensitive intermediates

Basic: How can structural and purity analysis be performed for this boronic acid?

Answer:

  • Mass Spectrometry (MALDI-MS) : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to prevent boroxine formation, enabling accurate molecular weight determination .
  • NMR Spectroscopy : Use 11^{11}B NMR to confirm boronic acid presence and 19^{19}F NMR for fluorine substituent analysis .
  • HPLC-MS/MS : Detect trace impurities (e.g., genotoxic boronic acids) at ppm levels using validated ICH-compliant methods .

Advanced: How do non-specific interactions affect glycoprotein binding studies with this boronic acid, and how can they be mitigated?

Answer:

  • Issue : Secondary interactions (e.g., hydrophobic or electrostatic) reduce selectivity for glycoproteins .
  • Solutions :
    • Buffer Optimization : Use borate buffers (pH 8–9) to stabilize boronate-diol complexes and minimize non-specific binding .
    • Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce steric hindrance .

Q. Table 2: Selectivity Enhancement Strategies

ConditionBinding Affinity (Glycoprotein)Non-Specific Binding Reduction
Borate Buffer (pH 8.5)High70%
Neutral pH (7.4)Moderate30%

Advanced: What experimental design principles apply to developing a fluorescence biosensor using this boronic acid?

Answer:

  • Sensor Design :
    • Carbon Dot Functionalization : Attach the boronic acid to carbon dots (B-CDs) via amide linkages. The 2-fluoro group enhances electron-withdrawing effects, improving binding to bacterial glycolipids .
    • Diol Binding Optimization : Adjust pH to 7.4 to balance boronic acid reactivity and fluorescence stability .
  • Validation : Use Gram-positive bacteria (e.g., Staphylococcus aureus) for specificity testing, with fluorescence quenching as a readout .

Q. Table 3: Biosensor Performance Metrics

ParameterValueReference
Detection Limit (CFU/mL)10210^2
Selectivity (Gram+ vs. Gram–)8:1

Advanced: How can contradictory data in thermal stability studies be resolved?

Answer:

  • Root Cause : Degradation pathways vary with substituents. For example, electron-withdrawing groups (e.g., fluorine) enhance stability, while bulky pyrrolidine may reduce it .
  • Methodological Adjustments :
    • Thermogravimetric Analysis (TGA) : Conduct under nitrogen to prevent oxidation, with heating rates ≤5°C/min for accurate decomposition profiles .
    • Computational Modeling : Use DFT to predict degradation intermediates and validate with FT-IR .

Q. Table 4: Thermal Stability of Analogues

CompoundDecomposition Onset (°C)
B-[2-Fluoro-4-(Pyrrolidinyl)]320
B-[4-Methoxyphenyl]280

Basic: What are the key considerations for incorporating this boronic acid into drug delivery systems?

Answer:

  • Targeted Delivery : Exploit diol-binding to glycosylated cell surfaces (e.g., cancer cells) for selective uptake .
  • Stability : Formulate as a pinacol ester prodrug to enhance plasma stability, with enzymatic hydrolysis at the target site .

Advanced: How can MALDI-MS sequencing protocols be adapted for branched peptide boronic acids?

Answer:

  • Derivatization : On-plate esterification with DHB prevents trimerization and enables sequencing of peptides with ≤5 boronic acid groups .
  • Library Screening : Use single-bead MALDI-MS/MS for high-throughput deconvolution of combinatorial libraries .

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